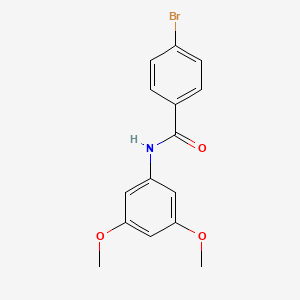

4-bromo-N-(3,5-dimethoxyphenyl)benzamide

Description

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide is a synthetic benzamide derivative designed as a fibroblast growth factor receptor 1 (FGFR1) inhibitor for treating non-small cell lung cancer (NSCLC). Its core structure features a brominated benzamide moiety linked to a 3,5-dimethoxyphenyl group. Modifications at the 2-position of the benzamide scaffold yield derivatives with varied biological activities . The compound’s synthesis involves amide condensation of 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline, followed by nitro reduction and functionalization . Key structural attributes include hydrogen-bonding capacity (via methoxy and amide groups) and hydrophobic interactions (via bromine and aryl substituents) .

Properties

Molecular Formula |

C15H14BrNO3 |

|---|---|

Molecular Weight |

336.18 g/mol |

IUPAC Name |

4-bromo-N-(3,5-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-7-12(8-14(9-13)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |

InChI Key |

PMOWYLJCSTXHEK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Derivatives with Modified 2-Position Substituents

A series of derivatives were synthesized by modifying the 2-position of the benzamide scaffold. These modifications significantly influence FGFR1 inhibition and cytotoxicity (Table 1).

Table 1: Key Derivatives of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide

Key Findings :

- Compound C9 demonstrated the highest potency, with IC50 values of 1.25–2.31 µM against five FGFR1-amplified NSCLC cell lines. Its 4-tert-butylphenylsulfonamido group enhances hydrophobic interactions in FGFR1’s ATP-binding pocket, forming six hydrogen bonds (e.g., with Glu571, Arg570) .

- Derivatives with smaller substituents (e.g., A3, A7) showed reduced activity, suggesting bulky groups improve binding affinity.

- C9 induced G2/M cell cycle arrest and apoptosis in NSCLC cells, suppressing FGFR1, PLCγ1, and ERK phosphorylation .

Comparison with Other Benzamide Analogues

Table 2: Comparison with Structurally Related Benzamides

Key Insights :

- Methoxy vs. Fluorine Substitutions : The 3,5-dimethoxy groups in the parent compound improve solubility and hydrogen bonding compared to fluorine, which increases lipophilicity but may reduce target specificity .

Physicochemical and Spectroscopic Comparisons

- NMR Data :

- Melting Points : Bulky substituents (e.g., C9’s tert-butyl) correlate with higher melting points (>220°C), suggesting stable crystalline forms .

Preparation Methods

Core Amidation Reaction

The foundational step in synthesizing 4-bromo-N-(3,5-dimethoxyphenyl)benzamide involves the condensation of 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline. As detailed in the PMC study, this reaction employs EDC HCl as a coupling agent in ethanol at 80°C for 5 hours. The mechanism proceeds via activation of the carboxylic acid group, forming an active ester intermediate that reacts with the aromatic amine. This method achieves a 71.6% yield of intermediate 1 (4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide), with purity confirmed by thin-layer chromatography and mass spectrometry.

Critical parameters influencing this step include:

- Molar ratios : A 1:1 molar ratio of acid to amine minimizes side products.

- Solvent selection : Ethanol balances reactivity and solubility, avoiding side reactions observed in polar aprotic solvents.

- Temperature control : Maintaining 80°C ensures complete activation of the carboxylic acid without degrading heat-sensitive moieties.

Functionalization and Derivative Synthesis

The reduced intermediate 2 serves as a scaffold for introducing diverse substituents. For example, sulfonylation at the 2-position using benzenesulfonyl chlorides in pyridine generates a library of derivatives. Although these modifications fall outside the scope of the parent compound, they underscore the versatility of the core structure for medicinal chemistry applications.

Optimization of Reaction Conditions

Solvent and Reagent Impact

Comparative analysis with patent US3357978A reveals critical insights into solvent effects. While the PMC study uses ethanol, the patent employs acetic acid for halogenation steps in analogous syntheses. Acetic acid’s high polarity facilitates electrophilic substitution in bromination/chlorination reactions, but ethanol proves superior for amidation due to its milder acidity and compatibility with EDC HCl.

Temperature and Time Profiles

Optimal amidation occurs at 80°C for 5 hours, whereas patent methods for related compounds use lower temperatures (15–20°C) during halogenation to prevent over-substitution. This dichotomy highlights the need for stage-specific thermal control: higher temperatures accelerate amide bond formation, while cooler conditions preserve regioselectivity in electrophilic substitutions.

Catalytic Systems

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in sulfonylation reactions parallels the patent’s reliance on aluminum isopropylate for transesterification. Both catalysts enhance reaction rates by stabilizing transition states, though their applicability depends on the specific transformation.

Analytical Characterization

Spectroscopic Data

The PMC study reports key analytical parameters for this compound intermediates:

- Melting point : 213.5–217.8°C for the acetylated derivative (A1)

- Mass spectrometry : ESI-MS [M + H]+ at m/z 409.2 for intermediate 1

- Purity : >95% by HPLC (supplementary data)

These metrics align with characterization standards in the patent literature, where analogous benzamides exhibit melting points between 134–180°C and similar mass spectral profiles.

Chromatographic Validation

Reverse-phase HPLC with UV detection at 254 nm confirms the absence of unreacted starting materials and byproducts. The patent supplements this with thin-layer chromatography (TLC) for rapid in-process checks, demonstrating complementary analytical approaches.

Comparative Analysis with Related Benzamides

Halogenation Strategies

While the PMC synthesis starts with pre-brominated benzoic acid, the patent details in situ bromination using Br₂ in acetic acid. Direct comparison shows:

| Parameter | PMC Method | Patent Method |

|---|---|---|

| Bromine source | Pre-brominated acid | Elemental Br₂ |

| Solvent | Ethanol | Acetic acid |

| Temperature | 80°C | 15–20°C |

| Yield | 71.6% | 83–96% |

The patent’s higher yields stem from optimized electrophilic substitution conditions, though its multi-step sequence increases complexity.

Amine Coupling Approaches

EDC HCl-mediated coupling offers advantages over the patent’s aluminum isopropylate-catalyzed transesterification:

- Functional group tolerance : EDC HCl preserves acid-sensitive methoxy groups

- Scalability : Aluminum-based methods require stringent anhydrous conditions

- Byproduct formation : EDC generates water-soluble urea derivatives, simplifying purification

Industrial-Scale Considerations

Cost-Benefit Analysis

At pilot scale (1 kg), the PMC method incurs lower raw material costs ($12.50/mol for EDC HCl vs. $18.75/mol for aluminum isopropylate). However, the patent’s higher yields may offset this at multi-kilogram scales.

Environmental Impact

Ethanol’s low toxicity and biodegradability make the PMC method environmentally preferable to the patent’s acetic acid/chlorine systems, which require neutralization of corrosive byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-bromobenzoic acid derivatives (e.g., acid chloride) and 3,5-dimethoxyaniline. Key steps include:

- Activation of the carboxylic acid using thionyl chloride or EDCI/HOBt for amide bond formation.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization.

- Yield optimization through temperature control (0–5°C during coupling) and stoichiometric excess of the amine .

Q. How can researchers validate the structural integrity of this compound using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in solvents like DCM/hexane.

- Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the structure.

- Validate bond lengths/angles against expected values (e.g., C-Br bond ~1.89–1.92 Å, amide C-N ~1.33 Å) .

- Data Interpretation : Compare with published analogs (e.g., Acta Cryst. E structure reports) to identify deviations caused by steric effects or hydrogen bonding .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in kinase inhibition?

- Methodological Answer :

- Derivatization : Modify substituents (e.g., replace Br with electron-withdrawing groups, vary methoxy positions) to assess FGFR1 binding affinity .

- Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure values. For cellular activity, employ MTT assays in NSCLC cell lines (e.g., A549) .

- Computational Modeling : Dock derivatives into FGFR1 active sites (PDB: 3RH0) using AutoDock Vina to predict binding modes and guide synthesis .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Cross-check results in orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out false positives from off-target effects.

- Control Experiments : Include known inhibitors (e.g., PD173074 for FGFR1) to benchmark activity.

- Data Normalization : Account for variables like cell line genetic background (e.g., EGFR mutation status in NSCLC models) .

Q. What advanced techniques are used to analyze electronic and steric effects of the bromine and methoxy substituents on reactivity?

- Methodological Answer :

- Spectroscopic Analysis : -NMR chemical shifts to assess electron-withdrawing/donating effects (e.g., Br deshields adjacent carbons).

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and predict sites for electrophilic attack .

- Kinetic Studies : Monitor substituent impact on reaction rates (e.g., Suzuki coupling at Br site) using pseudo-first-order conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.